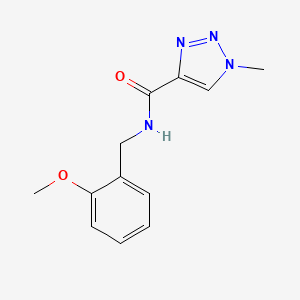

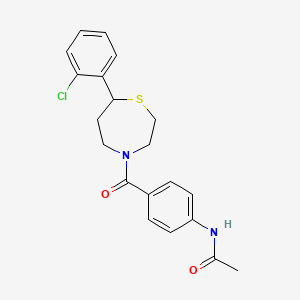

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that is likely to possess a triazole ring, a common feature in various chemical entities that exhibit a wide range of biological activities. The methoxybenzyl group suggests the presence of a methoxy substituent on a benzyl moiety, which could influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings and substituted benzyl groups have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides from 2-hydroxybenzyl alcohols is an efficient method for constructing substituted benzopyrans, as described in the first paper . This method involves the nucleophilic attack of o-quinone methides to α-imino rhodium carbenoid, followed by electrocyclization and isomerization. Although the target compound is not a benzopyran, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The structure of such compounds can be elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions due to the reactive nature of the triazole ring and the substituents attached to it. The reactivity can be influenced by the electronic effects of the substituents, such as the electron-donating methoxy group in the target compound. The fourth paper provides an example of an acid-catalyzed reaction involving a triazole derivative, where a carbohydrazide reacts with an aldehyde to form a hydrazone . Similar reactions could be relevant for the synthesis or further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could affect the compound's solubility, boiling point, and melting point. The triazole ring could contribute to the compound's stability and reactivity. While the provided papers do not directly discuss the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. For example, the third paper discusses the solubility and melting point of a racemic mixture of a diazepine derivative, which could provide a reference point for understanding the properties of other heterocyclic compounds .

Scientific Research Applications

Synthesis Methods and Chemical Properties

Solventless and Metal-Free Synthesis : A new synthesis method for the antiepileptic drug Rufinamide, which shares a similar triazole backbone, was developed. This method uses a one-pot reaction employing solventless, metal-free catalysis, highlighting the potential for environmentally friendly synthesis routes for related compounds (Bonacorso et al., 2015).

Molecular and Electronic Analysis : Research on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones provided insights into geometric parameters, electronic properties, and spectroscopic properties using DFT calculations. This highlights the intricate electronic interactions within similar triazole compounds, which could inform their chemical behavior and reactivity (Beytur & Avinca, 2021).

Biological Activities and Applications

Lipase and α-Glucosidase Inhibition : A study on novel heterocyclic compounds derived from a similar triazole structure demonstrated significant inhibitory activity against lipase and α-glucosidase, indicating potential applications in managing conditions related to these enzymes (Bekircan et al., 2015).

Structural Elucidation and Chemical Analysis : The synthesis and structure elucidation of a closely related compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, were detailed, showcasing methods for determining molecular structure and potential reactivity of similar compounds (Alotaibi et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

This compound acts as a potent agonist for the serotonin 5-HT2A/2C receptors . This means that it binds to these receptors and activates them, which can lead to hallucinogenic activity .

Biochemical Pathways

The activation of the serotonin 5-HT2A/2C receptors by this compound can affect various neurotransmitter pathways. For instance, it can influence the release of dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, memory, and motor control .

Pharmacokinetics

It is known that the compound can penetrate animal brain tissue in a relatively slow manner . The compound was still present in the brain 8 hours after administration .

Result of Action

The activation of serotonin 5-HT2A/2C receptors by this compound can lead to various effects at the molecular and cellular level. For example, it can decrease the response to a challenge dose of dopamine, serotonin, and glutamatergic neurons in the frontal cortex . It can also affect behavior, leading to a reduction in motor activity and memory deficiency .

Safety and Hazards

The greatest risk is exposure to serotonin-releasing agents (SRAs) or serotonin reuptake inhibitors (SRIs) in combination with drugs that prevent serotonin metabolism (e.g., monoamine oxidase inhibitors [MAOIs]) . Signs and symptoms warranting immediate medical attention include myoclonus, extreme and fluctuating vital signs, agitation or comatose mental state, muscle rigidity, pronounced hyperthermia (fever), and/or seizure activity .

Future Directions

Despite their prevalence in unregulated drug markets, the toxicity profile of NBOMe drugs is still poorly understood, despite several reports highlighting cases of acute intoxication . Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate their potential harmful effects .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZXLKNSZMOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)

![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)